

Application Note: Analytical Methods for the Detection and Quantification of Isonitrosoacetone

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Compound of Interest

Compound Name: Isonitrosoacetone

Cat. No.: B3021085

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Abstract

Isonitrosoacetone (CAS No. 306-44-5), also known as 2-oxopropanal-1-oxime or pyruvaldoxime, is an oxime of significant interest in various fields of chemical and pharmaceutical research.[1][2] It serves as a versatile intermediate in organic synthesis, a ligand in coordination chemistry, and has been investigated for its potential as a reactivator of inhibited acetylcholinesterase (AChE) in the context of organophosphate poisoning.[1] Given its reactivity and potential biological significance, robust and reliable analytical methods are essential for its detection and quantification in diverse matrices, from synthetic reaction mixtures to biological samples. This document provides a detailed guide to two primary chromatographic methods for the analysis of **isonitrosoacetone**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Isonitrosoacetone

Isonitrosoacetone is an organic compound with the molecular formula $C_3H_5NO_2$. [3][4] It is characterized by the presence of both a ketone and an oxime functional group, which dictate its chemical properties and reactivity. Its ability to form stable complexes with various metal ions also makes it a valuable chelating agent in analytical chemistry.[1] The potential for N-nitroso compounds to exhibit genotoxic effects underscores the importance of precise quantification, particularly in pharmaceutical development and safety assessment.[5][6]

Table 1: Chemical and Physical Properties of **Isonitrosoacetone**

Property	Value	Source(s)
CAS Number	306-44-5	[2][3][4]
Molecular Formula	C ₃ H ₅ NO ₂	[3][4][7]
Molecular Weight	87.08 g/mol	[2][3][4]
IUPAC Name	(1E)-1-hydroxyiminopropan-2-one	[1][4]
Synonyms	Pyruvaldoxime, 2-oxopropanal-1-oxime, MINA	[1][4]
Melting Point	69 °C	[2][3]
Boiling Point	193 °C at 760 mmHg	[3]
Solubility	Freely soluble in water and ether.	[2]
pKa	8.39 (at 25 °C)	[2][7]

Recommended Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, selectivity, and available instrumentation. For **isonitrosoacetone**, chromatographic techniques are superior due to their high resolving power and sensitivity.

- **High-Performance Liquid Chromatography with UV Detection (HPLC-UV):** This is a robust and widely accessible technique suitable for quantifying **isonitrosoacetone** in aqueous and organic solutions. It is often the method of choice for routine analysis and quality control of reaction mixtures.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This method offers exceptional sensitivity and specificity, making it ideal for trace-level detection and confirmation of **isonitrosoacetone** in complex matrices, such as biological fluids or environmental samples. The mass spectrometer provides structural information, ensuring positive identification.

Table 2: Comparison of Proposed Analytical Methods

Parameter	High-Performance Liquid Chromatography (HPLC-UV)	Gas Chromatography-Mass Spectrometry (GC-MS)
Principle	Separation based on polarity using a liquid mobile phase. Detection via UV absorbance.	Separation based on volatility and column interaction. Detection via mass-to-charge ratio.
Selectivity	Good; based on retention time and UV spectrum.	Excellent; based on retention time and unique mass fragmentation pattern.
Sensitivity	Moderate ($\mu\text{g/mL}$ range).[8]	High (ng/mL to pg/mL range). [8][9]
Sample Type	Ideal for liquid samples, reaction monitoring.	Best for volatile analytes in complex matrices after extraction.
Pros	Robust, reproducible, widely available, non-destructive.	High specificity, definitive identification, excellent for trace analysis.
Cons	Lower sensitivity than GC-MS, potential for co-eluting interferences.	Requires analyte to be volatile and thermally stable, potential for matrix effects.

Protocol 1: Quantification by HPLC-UV

This protocol details a reversed-phase HPLC method for the quantification of **isonitrosoacetone**. The C18 stationary phase is effective for retaining and separating this moderately polar analyte from common impurities.

Principle of the Method

The sample is injected into the HPLC system, where it is transported by a mobile phase through a column packed with a C18 stationary phase. **Isonitrosoacetone** is separated from

other components based on its differential partitioning between the mobile and stationary phases. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis of **isonitrosoacetone**.

Instrumentation and Reagents

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Reagents:
 - **Isonitrosoacetone** reference standard (>95% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade or ultrapure).
 - Acetic Acid (optional, for pH adjustment).

Step-by-Step Protocol

- Standard Preparation:
 - Prepare a 1.0 mg/mL stock solution of **isonitrosoacetone** in methanol.
 - Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation:

- For reaction mixtures: Dilute an aliquot of the sample with the mobile phase to bring the expected concentration within the calibration range.
- For biological samples: Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes. Filter the supernatant through a 0.22 μm syringe filter before injection. [\[10\]](#)
- Chromatographic Analysis:
 - Set up the HPLC system with the conditions outlined in Table 3.
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Inject the calibration standards, followed by the prepared samples.

Table 3: Recommended HPLC-UV Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18 (150 x 4.6 mm, 5 μ m)	Standard reversed-phase column for retaining moderately polar analytes.
Mobile Phase	Acetonitrile:Water (40:60, v/v)	Provides good resolution and peak shape. May be optimized as needed.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temp.	30 $^{\circ}$ C	Maintains consistent retention times and improves peak symmetry.
Injection Vol.	10 μ L	A standard volume; can be adjusted based on concentration and sensitivity needs.
Detection	230 nm	Isonitrosoacetone contains chromophores (C=O, C=N) expected to absorb in this UV region. Wavelength should be optimized by scanning a standard.

- Data Analysis:
 - Integrate the peak corresponding to **isonitrosoacetone** in each chromatogram.
 - Plot a calibration curve of peak area versus concentration for the standards.
 - Determine the concentration of **isonitrosoacetone** in the samples using the linear regression equation from the calibration curve.

Expected Performance

Method validation should be performed according to ICH or other relevant guidelines.[11]

Table 4: Typical HPLC-UV Method Validation Parameters

Parameter	Expected Value
Linearity (R ²)	> 0.995
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2%
LOD	~0.3 µg/mL
LOQ	~1.0 µg/mL

Protocol 2: Detection and Quantification by GC-MS

This protocol provides a sensitive method for the trace analysis and unequivocal identification of **isonitrosoacetone**. It is particularly useful for complex matrices where high selectivity is paramount.

Principle of the Method

A liquid sample extract is injected into a heated port, where **isonitrosoacetone** is vaporized. An inert carrier gas sweeps the vaporized sample onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As **isonitrosoacetone** elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification. Quantification is performed using Selected Ion Monitoring (SIM), which enhances sensitivity by monitoring only characteristic fragment ions.[9]

Experimental Workflow

Caption: Workflow for GC-MS analysis of **isonitrosoacetone**.

Instrumentation and Reagents

- Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Reagents:
 - **Isonitrosoacetone** reference standard (>95% purity).
 - Acetone (GC grade or higher, for standard preparation).^{[12][13]}
 - Ethyl acetate (for extraction).
 - Anhydrous Sodium Sulfate.

Step-by-Step Protocol

- Standard Preparation:
 - Prepare a 1.0 mg/mL stock solution of **isonitrosoacetone** in acetone.
 - Perform serial dilutions in acetone to create calibration standards ranging from 0.05 μ g/mL to 5 μ g/mL.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of aqueous sample, add 1 mL of ethyl acetate.
 - Vortex vigorously for 2 minutes.
 - Centrifuge to separate the layers.
 - Carefully transfer the upper organic layer to a clean vial.
 - Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
 - The extract is now ready for injection.
- GC-MS Analysis:

- Set up the GC-MS system with the conditions outlined in Table 5.
- Inject the standards to establish retention time and generate a calibration curve.
- Inject the prepared samples.

Table 5: Recommended GC-MS Conditions

Parameter	Condition	Rationale
Column	DB-5ms (30m x 0.25mm x 0.25µm)	A robust, general-purpose column providing good separation for a wide range of compounds.
Carrier Gas	Helium, constant flow at 1.0 mL/min	Inert carrier gas standard for GC-MS.
Inlet Temp.	250 °C	Ensures rapid and complete vaporization of the analyte.
Injection Mode	Splitless (1 µL)	Maximizes analyte transfer to the column for trace analysis.
Oven Program	60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min	Separates analytes based on boiling point; ensures elution of all components.
MS Transfer Line	280 °C	Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Ionization Mode	Electron Impact (EI), 70 eV	Standard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition	Scan (m/z 40-200) for identification; SIM for quantification.	Full scan is used to identify the compound and its fragments. SIM mode provides higher sensitivity for quantification.

- Data Analysis:

- Identification: Confirm the identity of **isonitrosoacetone** by matching its retention time and mass spectrum with that of the reference standard. Key ions would likely include the

molecular ion (m/z 87) and characteristic fragments.

- Quantification: In SIM mode, monitor at least three characteristic ions. Use the peak area of the most abundant, unique ion (quantifier ion) to plot the calibration curve and determine the concentration in samples.

Expected Performance

The high selectivity of MS detection allows for lower detection limits.[8]

Table 6: Typical GC-MS Method Validation Parameters

Parameter	Expected Value
Linearity (R ²)	> 0.998
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	< 5%
LOD	~0.01 µg/mL
LOQ	~0.03 µg/mL

Concluding Remarks

The HPLC-UV and GC-MS methods described provide robust and reliable frameworks for the detection and quantification of **isonitrosoacetone**. The choice between them should be guided by the specific requirements of the analysis. HPLC-UV serves as an excellent tool for routine process monitoring and quality control, while GC-MS provides the high sensitivity and definitive identification required for trace-level analysis in complex biological or environmental matrices. For both methods, proper validation is critical to ensure the generation of accurate, precise, and trustworthy data.[6]

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